Methyl3-iodo-2-methylpropanoate
Description
Methyl 3-iodo-2-methylpropanoate is an iodine-substituted ester derivative with the molecular formula C₆H₁₁IO₂. Its structure features a methyl group at the second carbon and an iodine atom at the third carbon of the propanoate backbone.
Properties
IUPAC Name |
methyl 3-iodo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNVYVRLCFKIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-iodo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-iodo-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 3-iodo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-2-methylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products like 3-hydroxy-2-methylpropanoate or 3-cyano-2-methylpropanoate.
Reduction: 3-iodo-2-methylpropanol.
Oxidation: 3-iodo-2-methylpropanoic acid.
Scientific Research Applications
Methyl 3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or tracking purposes.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-iodo-2-methylpropanoate involves its reactivity as an electrophile due to the presence of the iodine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table highlights key differences between methyl 3-iodo-2-methylpropanoate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS RN |
|---|---|---|---|---|
| Methyl 3-iodo-2-methylpropanoate | C₆H₁₁IO₂ | ~226* | -CH₃ at C2, -I at C3 | Not available |
| Methyl 3-iodo-2,2-dimethylpropanoate | C₆H₁₁IO₂ | 242.056 | -CH₃ at C2 (two groups), -I at C3 | 150349-54-5 |
| Methyl 3-iodopropanoate | C₄H₇IO₂ | 214.0016 | No methyl groups, -I at C3 | 5029-66-3 |
*Estimated based on molecular formula.
Key Observations :
- Branching Effects: Methyl 3-iodo-2,2-dimethylpropanoate () exhibits increased steric hindrance due to two methyl groups at C2, which may reduce reactivity in nucleophilic substitution reactions compared to the less-branched methyl 3-iodo-2-methylpropanoate .
- Molecular Weight: The addition of methyl groups increases molecular weight, as seen in the 242.056 g/mol mass of the 2,2-dimethyl analog versus the simpler methyl 3-iodopropanoate (214.0016 g/mol) .
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